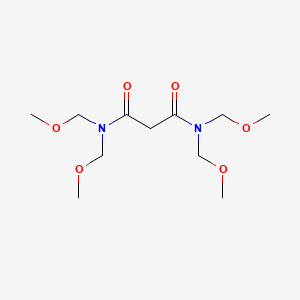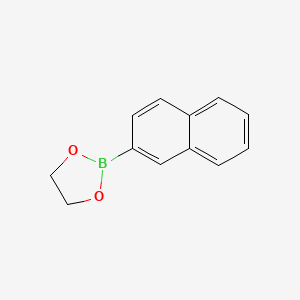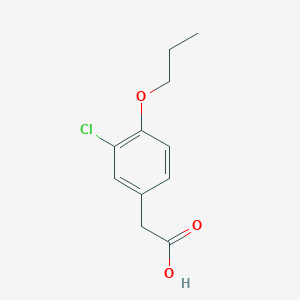![molecular formula C40H42O2 B14180658 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene CAS No. 918778-60-6](/img/structure/B14180658.png)
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure characterized by multiple aromatic rings and methoxy groups
Méthodes De Préparation
The synthesis of 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core benzene ring: This step involves the preparation of the central benzene ring with methoxy substituents.
Attachment of butylphenyl groups: The butylphenyl groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the substituted benzene rings to form the complete structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Analyse Des Réactions Chimiques
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules[5][5].
Mécanisme D'action
The mechanism by which 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, such as in electronic devices or biological systems .
Comparaison Avec Des Composés Similaires
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbenzil: This compound has similar aromatic structures but differs in the substituents attached to the benzene rings.
Bis(4-tert-butylphenyl)amine: Another compound with similar aromatic rings but different functional groups.
4,4’-Di-tert-butyl-1,1’-biphenyl: Shares structural similarities but lacks the methoxy groups present in this compound
These comparisons highlight the unique features of this compound, such as its specific substituents and electronic properties.
Propriétés
Numéro CAS |
918778-60-6 |
|---|---|
Formule moléculaire |
C40H42O2 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
1,4-bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C40H42O2/c1-5-7-9-29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-27-40(42-4)38(28-39(37)41-3)36-25-21-34(22-26-36)32-17-13-30(14-18-32)10-8-6-2/h11-28H,5-10H2,1-4H3 |
Clé InChI |
HEPUGHQACQBEIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3OC)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


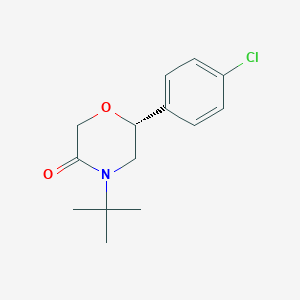
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
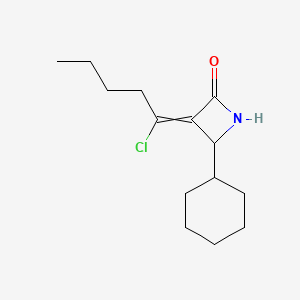
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
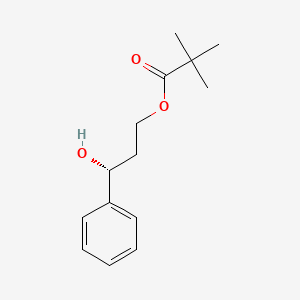
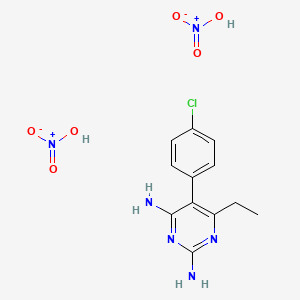
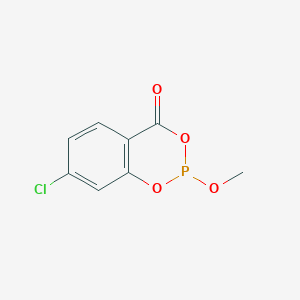
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)

